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Compound of Interest

Compound Name: n,n-Dibenzylformamide

Cat. No.: B029155

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-
Dibenzylformamide (CAS No. 5464-77-7), a compound of interest in organic synthesis and
medicinal chemistry. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data in a structured format, accompanied by detailed experimental
protocols to facilitate replication and further research.

Chemical Structure and Properties

e |IUPAC Name: N,N-Dibenzylformamide

Molecular Formula: CisHisNO

Molecular Weight: 225.29 g/mol [1]

Melting Point: 52-53 °C[2]

Appearance: White solid[2]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for N,N-Dibenzylformamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. Both *H and 3C NMR data have been acquired for N,N-Dibenzylformamide.

Table 1: *H NMR Spectroscopic Data for N,N-Dibenzylformamide[2]

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
8.39 S 1H CHO (formyl proton)
7.36-7.29 m 6H Aromatic protons
7.20-7.04 m 4H Aromatic protons
4.39, 4.36, 4.23, 4.20 S 4H CHz (benzyl protons)

Table 2: 13C NMR Spectroscopic Data for N,N-Dibenzylformamide[2]

Chemical Shift (8) ppm Assighment
162.7 C=0 (amide carbonyl)
136.0, 135.6 Aromatic quaternary carbons
129.5, 129.2, 128.8, 128.5, 128.4, 128.0, 127.6, )
Aromatic CH
127.5
50.0, 49.8, 44.4, 44.2 CHz (benzyl carbons)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of N,N-Dibenzylformamide would be expected to show characteristic absorption
bands for the amide carbonyl group and the aromatic rings. While a specific peak list is not
available in the searched literature, typical absorption ranges for the key functional groups are
presented below.

Table 3: Expected Infrared Absorption Bands for N,N-Dibenzylformamide
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Functional Group

Expected Absorption Range (cm™?)

C=0 (amide) 1680-1630
C-N stretch 1400-1000
C-H (aromatic) 3100-3000
C=C (aromatic) 1600-1450
C-H (sp3) 3000-2850

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for N,N-Dibenzylformamide Adducts[3]

Adduct Predicted m/z
[M+H]* 226.12265
[M+Na]* 248.10459
[M-H]~ 224.10809
[M]* 225.11482

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible spectroscopic data. The

following sections outline the methodologies for the key experiments cited.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of N,N-Dibenzylformamide was dissolved in
about 0.7 mL of deuterated chloroform (CDCIs) in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) was used as an internal standard.
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 Instrumentation: *H and *3C NMR spectra were recorded on a 500 MHz NMR spectrometer.

[2]

o Data Acquisition: For *H NMR, a sufficient number of scans were acquired to obtain a good
signal-to-noise ratio. For 13C NMR, a proton-decoupled spectrum was obtained.

IR Spectroscopy

A standard method for obtaining an IR spectrum of a solid sample is the KBr pellet technique.

o Sample Preparation: A few milligrams of N,N-Dibenzylformamide were finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

 Instrumentation: The KBr pellet was placed in the sample holder of a Fourier-Transform
Infrared (FTIR) spectrometer.

o Data Acquisition: The spectrum was recorded over the range of 4000-400 cm~1. A
background spectrum of a pure KBr pellet was also recorded and subtracted from the
sample spectrum.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (El) is a common
technique for the analysis of volatile and semi-volatile organic compounds.

o Sample Preparation: A dilute solution of N,N-Dibenzylformamide was prepared in a suitable
volatile organic solvent, such as dichloromethane or ethyl acetate.

¢ Instrumentation: The analysis was performed on a GC-MS system. The gas chromatograph
was equipped with a capillary column suitable for separating the analyte. The mass
spectrometer was operated in electron ionization (EI) mode.

» Data Acquisition: The sample was injected into the GC, where it was vaporized and
separated. The separated compound then entered the mass spectrometer, where it was
ionized and fragmented. The mass spectrum was recorded, showing the molecular ion and
characteristic fragment ions.
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like N,N-Dibenzylformamide.

General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of N,N-
Dibenzylformamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b029155#spectroscopic-data-of-n-n-
dibenzylformamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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